molecular formula C12H13NO4 B2683210 {3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid CAS No. 890984-16-4

{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid

Cat. No. B2683210
M. Wt: 235.239
InChI Key: FWXXKIDBHZJNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid” is a synthetic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is commonly used in scientific experiments across various fields.


Molecular Structure Analysis

The InChI code for “{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid” is 1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15) .

Scientific Research Applications

Renewable Building Blocks for Material Science

In the study by Acerina Trejo-Machin et al. (2017), phloretic acid, a phenolic compound similar in structure to phenoxyacetic acid derivatives, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for sustainable alternatives to conventional phenols in materials science, offering a path towards eco-friendly materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Antioxidant and Enzyme Inhibition Studies

Research by M. Ikram et al. (2015) on novel amino acid bearing Schiff base ligand, synthesized from an amino acid similar in reactivity to "{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid," revealed its potential in forming metal complexes with antioxidant properties and selective xanthine oxidase inhibitory activity. This study underscores the significance of such compounds in developing therapeutics targeting oxidative stress and related metabolic disorders (Ikram et al., 2015).

Advanced Oxidation for Environmental Applications

Juhee Kim et al. (2020) investigated the advanced oxidation processes (AOPs) of aromatic organic compounds, highlighting the role of peracetic acid in producing acetyloxyl and acetylperoxyl radicals for pollutant degradation. This research indicates the potential of using acetylperoxyl radicals, which could be generated from similar phenoxyacetic acid derivatives, in environmental remediation efforts to degrade pollutants and improve water quality (Kim et al., 2020).

Fluorescence Turn-on Chemosensor for Bioimaging

Shilang Gui et al. (2015) developed a fluorescence turn-on chemosensor based on an aggregation-induced emission (AIE) effect for highly selective and sensitive detection of Al(3+) in living cells. The chemosensor, utilizing a structure related to phenoxyacetic acid derivatives, exemplifies the application of such compounds in creating sensitive diagnostic tools for bioimaging and real-time monitoring of metal ions in biological systems (Gui et al., 2015).

Synthesis and Antimicrobial Evaluation

A study by M. Noolvi et al. (2016) on the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showcases the potential of phenoxyacetic acid derivatives in medicinal chemistry. The synthesized compounds demonstrated significant antimicrobial activity, highlighting the versatility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).

properties

IUPAC Name

2-[3-(cyclopropanecarbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)7-17-10-3-1-2-9(6-10)13-12(16)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXXKIDBHZJNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid

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